molecular formula C20H21Cl2N3O3S B2434168 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1052534-95-8

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No. B2434168
CAS RN: 1052534-95-8
M. Wt: 454.37
InChI Key: YYIKYXQFJVFOQC-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21Cl2N3O3S and its molecular weight is 454.37. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives, including those structurally related to the compound , have been synthesized and tested for their cytotoxic properties against various cancer cell lines. The synthesis of these derivatives involves a range of substituents to explore their potential in inhibiting tumor growth. For example, Deady et al. (2005) synthesized carboxamide derivatives that showed potent cytotoxicity against murine leukemia and lung carcinoma, with some compounds having IC50 values below 10 nM. These findings suggest that structural analogs of the specified compound may possess significant anti-cancer properties through their ability to inhibit cell growth in various cancer models (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Anti-Inflammatory and Analgesic Agents

Compounds derived from related chemical scaffolds have been investigated for their potential as anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating their activity as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory effects. These results highlight the potential of structurally similar compounds in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Research into benzothiazole derivatives and their antimicrobial properties indicates the potential for the compound to serve as a basis for the development of new antibacterial agents. Palkar et al. (2017) designed and synthesized analogs that showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells. These findings suggest that modifications to the benzothiazole scaffold, as seen in the specified compound, could lead to effective antibacterial treatments (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S.ClH/c1-23(2)7-8-24(20-22-15-5-4-14(21)12-18(15)28-20)19(25)13-3-6-16-17(11-13)27-10-9-26-16;/h3-6,11-12H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIKYXQFJVFOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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